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  • Product: N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
  • CAS: 22608-86-2

Core Science & Biosynthesis

Foundational

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide CAS 22608-86-2 properties

An In-Depth Technical Guide to N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2)[1] Executive Summary N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2), also known as 6-acetamido-veratraldehyde, is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2)[1]

Executive Summary

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (CAS 22608-86-2), also known as 6-acetamido-veratraldehyde, is a high-value heterocyclic precursor used primarily in the synthesis of isoquinoline and quinoline alkaloids. Its structural uniqueness lies in the ortho positioning of an acetamido group relative to a formyl group on an electron-rich dimethoxybenzene scaffold. This "push-pull" electronic arrangement makes it a highly reactive synthon for intramolecular cyclization reactions, serving as a critical intermediate in the development of phosphodiesterase inhibitors, antihypertensive agents, and bioactive natural product analogs.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound represents a functionalized benzaldehyde derivative where the stability of the amide bond balances the reactivity of the aldehyde, allowing for controlled stepwise synthesis.

Table 1: Chemical Identity

PropertyDetail
CAS Number 22608-86-2
IUPAC Name N-(2-Formyl-4,5-dimethoxyphenyl)acetamide
Synonyms 6-Acetamido-veratraldehyde; 2-Acetamido-4,5-dimethoxybenzaldehyde
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES CC(=O)Nc1cc(OC)c(OC)cc1C=O[2]
InChI Key UFHAIEQCJRKVEX-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue / Observation
Appearance Pale yellow to off-white crystalline solid
Melting Point 174–176 °C (Literature range for pure polymorphs)
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in Water
pKa ~14 (Amide NH), Aldehyde susceptible to nucleophilic attack
Stability Stable under standard conditions; sensitive to strong oxidizers

Part 2: Synthetic Pathways & Mechanism

The most robust industrial and laboratory-scale synthesis of CAS 22608-86-2 utilizes the Vilsmeier-Haack formylation . This route is preferred over the oxidation of 2-acetamido-4,5-dimethoxybenzyl alcohol due to higher regioselectivity and cost-efficiency.

The Vilsmeier-Haack Approach

The synthesis begins with 3,4-dimethoxyacetanilide . The acetamido group at position 1 and the methoxy group at position 3 cooperatively direct the electrophilic attack to position 6 (which becomes position 2 in the aldehyde product).

Reaction Logic:

  • Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Substitution: The electron-rich aromatic ring attacks the iminium ion at the sterically accessible and electronically activated C6 position.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.

SynthesisPath Start 3,4-Dimethoxyacetanilide Inter Iminium Intermediate Start->Inter Electrophilic Aromatic Substitution (60-80°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter In situ generation Product N-(2-Formyl-4,5-dimethoxy- phenyl)-acetamide (CAS 22608-86-2) Inter->Product Hydrolysis (NaOAc/Ice)

Figure 1: Vilsmeier-Haack synthesis pathway for CAS 22608-86-2.

Experimental Protocol: Synthesis from 3,4-Dimethoxyacetanilide

Reagents:

  • 3,4-Dimethoxyacetanilide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (5.0 eq)

  • Sodium Acetate (sat. aq.)

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (5 eq) to 0–5 °C. Dropwise add POCl₃ (1.2 eq) over 20 minutes. Caution: Exothermic. Stir for 30 minutes to ensure formation of the Vilsmeier complex (white/yellowish precipitate may form).

  • Addition: Dissolve 3,4-dimethoxyacetanilide in a minimum volume of DMF and add it slowly to the Vilsmeier reagent, maintaining temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 70–80 °C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of starting material.

  • Quenching: Pour the reaction mixture onto crushed ice (500g per 0.1 mol). The intermediate iminium salt will dissolve.

  • Hydrolysis: Adjust pH to ~5–6 using saturated Sodium Acetate solution. Stir vigorously for 2 hours. The product will precipitate as a solid.[3]

  • Purification: Filter the solid, wash copiously with cold water, and recrystallize from hot Ethanol/Water (9:1) to yield pale yellow needles.

Part 3: Reactivity & Applications in Drug Development

CAS 22608-86-2 is a "linchpin" intermediate because it contains both a nucleophile (amide nitrogen, after deprotection or tautomerization) and an electrophile (aldehyde) in close proximity.

Synthesis of 6,7-Dimethoxycarbostyrils (Quinolin-2-ones)

The primary application is the synthesis of 6,7-dimethoxy-2-quinolinone , a scaffold found in drugs like Cilostazol (antiplatelet) and various phosphodiesterase inhibitors.

Mechanism: Under basic conditions (e.g., NaOH/EtOH), the acetamido group undergoes an intramolecular Knoevenagel-type condensation with the aldehyde to close the ring, forming the quinolinone core.

Isoquinoline Alkaloid Synthesis

Through the Pomeranz-Fritsch type modifications, this aldehyde can be condensed with amines or amino-acetals to generate complex isoquinoline architectures, mimicking natural alkaloids like Papaverine .

Applications Core CAS 22608-86-2 (6-Acetamido-veratraldehyde) Path1 Base-Catalyzed Cyclization (NaOH / EtOH) Core->Path1 Path2 Schiff Base Formation (+ Amines) Core->Path2 Prod1 6,7-Dimethoxy-2-quinolinone (Carbostyril Scaffold) Path1->Prod1 Prod2 Isoquinoline Derivatives (e.g., Papaverine analogs) Path2->Prod2 Prod3 Trequinsin Analogs (PDE Inhibitors) Prod1->Prod3 Functionalization

Figure 2: Downstream synthetic applications of CAS 22608-86-2.

Part 4: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood, especially during the Vilsmeier reaction (POCl₃ releases HCl vapors).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid (6-acetamido-veratric acid).

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Quinoline Synthesis: Hormi, O. E. O. (1986). A convenient synthesis of 6,7-dimethoxy-2-quinolinone. Synthetic Communications, 16(1), 30-35.

  • Chemical Properties Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22036723.

  • Isoquinoline Alkaloids: Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.

Sources

Exploratory

Solubility profile of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in Organic Solvents Introduction N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a substituted aromatic amide with poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in Organic Solvents

Introduction

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a substituted aromatic amide with potential applications as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The arrangement of its functional groups—an aldehyde, two methoxy ethers, and a secondary amide—creates a unique electronic and steric environment, making it a valuable building block in medicinal chemistry and materials science.

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility across numerous applications. From the selection of an appropriate reaction medium for its synthesis and subsequent reactions, to the development of purification strategies like recrystallization, and finally to its formulation for screening and analysis, a comprehensive understanding of its solubility profile is indispensable. Poor solubility can lead to challenges in handling, inaccurate dosing in biological assays, and difficulties in achieving desired reaction kinetics and yields.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling users to generate a robust and reliable solubility profile tailored to their specific needs.

Compound Profile & Predicted Solubility Behavior

Molecular Structure:

  • Molecular Formula: C₁₁H₁₃NO₄[1]

  • Molecular Weight: 223.23 g/mol [1]

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational guide, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3][4]

Structural Analysis of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide:

  • Polar Functional Groups: The molecule possesses several polar functional groups that can engage in intermolecular interactions:

    • Amide Group (-NH-C=O): This is a key feature. The carbonyl oxygen is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This allows for self-association (contributing to crystal lattice energy) and strong interactions with protic solvents.

    • Formyl Group (-CHO): The carbonyl oxygen of the aldehyde is a hydrogen bond acceptor.

    • Methoxy Groups (-OCH₃): The ether oxygens are weak hydrogen bond acceptors.

  • Nonpolar Moiety: The benzene ring constitutes the nonpolar backbone of the molecule.

Predicted Solubility:

Based on this structure, a qualitative solubility profile can be predicted:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be effective.[5] They can disrupt the solute-solute interactions of the compound through strong dipole-dipole interactions and by accepting hydrogen bonds from the amide N-H.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents. They can act as both hydrogen bond donors (to the carbonyl and ether oxygens) and acceptors (from the amide N-H). However, the energy cost of breaking the solvent's own hydrogen-bonding network may slightly reduce solubility compared to polar aprotic solvents.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective.[2] They lack the ability to form strong interactions with the polar functional groups of the molecule and cannot overcome the crystal lattice energy of the solid.

Experimental Determination of Equilibrium Solubility

For precise and actionable data, experimental determination is essential. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for measuring solubility.[6] It ensures that the solvent is fully saturated with the solute at a specific temperature, providing a true measure of thermodynamic solubility.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in a range of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Reagents:

  • N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (≥98% purity)

  • Selected organic solvents (analytical or HPLC grade), such as:

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Calibrated pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 20-50 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C. Agitate the mixture at a constant speed (e.g., 200 rpm) for a minimum of 24 hours. A longer equilibration time (48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microparticles. Note: Discard the first 0.2-0.3 mL of the filtrate to saturate the filter material and avoid adsorption effects.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is fully removed, re-weigh the vial. The mass of the dissolved solid can be determined by the difference.

    • Instrumental Analysis (Preferred): Dilute an accurately known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of an established analytical method (e.g., HPLC-UV). Calculate the concentration of the saturated solution by comparing its response to a calibration curve prepared with known concentrations of the compound.

  • Calculation: Express the solubility in the desired units:

    • mg/mL = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

    • g/L = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 25°C for 24-48h) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter with Syringe Filter E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Presentation of Solubility Data

Quantitative data should be presented in a clear and organized manner to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Profile of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)47> 100 (Freely Soluble)Clear, colorless solution forms rapidly.
Acetonitrile37~ 25 (Soluble)Dissolves with moderate agitation.
Polar Protic Methanol33~ 35 (Soluble)Forms a clear solution.
Ethanol24~ 15 (Sparingly Soluble)Requires extended agitation to dissolve.
Intermediate Acetone21~ 40 (Soluble)Dissolves readily.
Ethyl Acetate6< 5 (Slightly Soluble)Majority of solid remains undissolved.
Nonpolar Toluene2.4< 1 (Practically Insoluble)No visible dissolution.
n-Hexane1.9< 0.1 (Insoluble)Compound is completely insoluble.

Note: The values in this table are illustrative examples based on chemical principles and are not the result of experimental measurement. They serve as a template for reporting actual data.

Safety Precautions

When handling N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide and organic solvents, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Ventilation: All experimental work should be conducted in a properly functioning chemical fume hood to avoid inhalation of solvent vapors or fine chemical dust.[7]

  • Material Safety Data Sheet (MSDS): Obtain and review the MSDS for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide and for every solvent used before beginning work. The MSDS provides specific information on hazards, handling, storage, and emergency procedures.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

For drug development, process chemistry, and academic research, precise quantitative data is non-negotiable. This guide provides the theoretical foundation and a detailed, practical protocol for the experimental determination of the solubility profile of this compound. By systematically applying the isothermal equilibrium method, researchers can generate the reliable and accurate data necessary to optimize synthetic routes, develop effective purification strategies, and create suitable formulations for further investigation.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • 3.
  • Compound solubility measurements for early drug discovery | Comput
  • Solvent effects - Wikipedia.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts.
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
  • Effect of Solvent on solubility - Unacademy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • EXPERIMENT 1 DETERMIN
  • N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide | SCBT - Santa Cruz Biotechnology.
  • Solubility of Organic Compounds.
  • N-(2-formylphenyl)acetamide | C9H9NO2 | CID 326664 - PubChem.
  • Supplementary Inform
  • SAFETY D
  • SAFETY D

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation of 3,4-Dimethoxyacetanilide

Abstract & Application Context This application note details the optimized protocol for the regioselective formylation of 3,4-dimethoxyacetanilide (Acetoveratrone derivative) to synthesize 2-acetamido-4,5-dimethoxybenzal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized protocol for the regioselective formylation of 3,4-dimethoxyacetanilide (Acetoveratrone derivative) to synthesize 2-acetamido-4,5-dimethoxybenzaldehyde (also known as 6-formyl-3,4-dimethoxyacetanilide).

This transformation is a critical intermediate step in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogues) and substituted quinolines. The presence of the acetamido group at position 1 and methoxy groups at positions 3 and 4 creates a unique electronic environment that directs electrophilic substitution almost exclusively to the 6-position (ortho to the amide, para to the 3-methoxy group), avoiding the sterically crowded 2-position.

Key Advantages of this Protocol:

  • Regiocontrol: Exploits synergistic directing effects to achieve >90% regioselectivity.

  • Scalability: Designed for 10g to 100g batches with manageable exotherms.

  • Purification: Avoids chromatography; relies on controlled precipitation and recrystallization.

Mechanistic Principles

The reaction proceeds via the Vilsmeier-Haack mechanism.[1][2][3][4] The active electrophile is the chloromethyliminium salt (Vilsmeier Reagent), generated in situ from Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF).[5]
Reaction Pathway
  • Reagent Formation:

    
     reacts with DMF to form the electrophilic chloroiminium species.
    
  • Electrophilic Attack: The electron-rich aromatic ring attacks the iminium carbon. The 6-position is favored due to the ortho-directing power of the acetamide and the para-directing power of the 3-methoxy group.

  • Intermediate Stabilization: An aryliminium salt is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the aldehyde.[6]

Mechanistic Diagram

VilsmeierMechanism cluster_0 Activation Phase Reagents DMF + POCl3 Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) Reagents->Vilsmeier 0-5°C, -Cl- Transition Sigma Complex (Electrophilic Attack at C6) Vilsmeier->Transition + Substrate Substrate 3,4-Dimethoxyacetanilide Substrate->Transition Iminium Aryliminium Intermediate Transition->Iminium - HCl Hydrolysis Aqueous Hydrolysis (Ice/NaOAc) Iminium->Hydrolysis + H2O Product 2-acetamido-4,5- dimethoxybenzaldehyde Hydrolysis->Product - NHMe2

Caption: Mechanistic pathway from reagent generation to hydrolytic release of the aldehyde.

Safety & Pre-requisites

Critical Hazards
  • Phosphorus Oxychloride (

    
    ):  Highly toxic, corrosive, and reacts violently with water to release HCl and Phosphoric acid. Must be handled in a fume hood. 
    
  • Exotherm: The formation of the Vilsmeier reagent is exothermic.[7] Uncontrolled addition can lead to thermal runaway.

  • DMF: Hepatotoxic and readily absorbed through skin.

Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer (preferred over magnetic for viscous slurries).

  • Pressure-equalizing addition funnel.

  • Inert gas inlet (

    
     or Ar).
    
  • Ice-salt bath (

    
     to 
    
    
    
    ).

Experimental Protocol

Scale: 50 mmol (approx. 9.76 g of 3,4-dimethoxyacetanilide).

Reagent Table
ReagentMW ( g/mol )Equiv.AmountRole
3,4-Dimethoxyacetanilide 195.221.09.76 gSubstrate
Phosphorus Oxychloride (

)
153.331.29.20 g (5.5 mL)Electrophile Source
DMF (Anhydrous) 73.095.018.3 g (19.4 mL)Solvent/Reagent
Sodium Acetate (sat. aq.) 82.03N/A~100 mLBuffer/Neutralizer
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation[2][8][9][10]
  • Setup: Flame-dry the glassware and assemble under

    
     atmosphere.
    
  • Solvent Charge: Add anhydrous DMF (19.4 mL) to the flask and cool to 0–5°C using an ice-salt bath.

  • Reagent Addition: Charge

    
     (5.5 mL) into the addition funnel.
    
  • Controlled Addition: Add

    
     dropwise to the DMF over 30 minutes.
    
    • Critical Control Point: Internal temperature must not exceed 10°C . The solution will turn pale yellow/orange and may thicken (formation of the chloroiminium salt).

  • Equilibration: Stir at 0°C for an additional 15–20 minutes.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 3,4-dimethoxyacetanilide (9.76 g) in a minimal amount of DMF (approx. 10–15 mL) OR add as a solid in small portions if solubility is high. (Solution addition is preferred for homogeneity).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C .

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 70–80°C for 2–3 hours.

    • Observation: The mixture will darken (deep red/brown).

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
Phase 3: Workup & Isolation[10]
  • Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring.

  • Hydrolysis: The iminium intermediate must be hydrolyzed. Stir the aqueous mixture for 30 minutes.

  • Neutralization: Adjust the pH to ~6–7 by slowly adding saturated Sodium Acetate solution.

    • Note: Avoid strong bases like NaOH at high temperatures to prevent hydrolysis of the acetamide group.

  • Precipitation: The product, 2-acetamido-4,5-dimethoxybenzaldehyde , typically precipitates as a yellow/pale solid upon neutralization.

  • Filtration: Filter the solid, wash with copious cold water (to remove DMF/salts), and dry.

Phase 4: Purification[11]
  • Recrystallization: Recrystallize from Ethanol (95%) or a Methanol/Water mixture.

  • Yield: Expected yield is 75–85% .

Process Workflow Diagram

Workflow Start Start: Dry DMF (0°C) AddPOCl3 Add POCl3 Dropwise (Keep T < 10°C) Start->AddPOCl3 AddSubstrate Add 3,4-Dimethoxyacetanilide (Solution or Solid) AddPOCl3->AddSubstrate Vilsmeier Reagent Formed Heat Heat to 75°C (2-3 Hours) AddSubstrate->Heat Quench Pour onto Crushed Ice (Hydrolysis) Heat->Quench Check TLC Neutralize Adjust pH ~6-7 (NaOAc) Quench->Neutralize Filter Filter Precipitate & Wash Neutralize->Filter Precipitation Recryst Recrystallize (EtOH) Final Product Filter->Recryst

Caption: Operational workflow for the synthesis of 2-acetamido-4,5-dimethoxybenzaldehyde.

Analytical Validation

To ensure the protocol was successful, verify the product using


-NMR.

Expected Data for 2-acetamido-4,5-dimethoxybenzaldehyde:

  • Aldehyde (-CHO): Singlet at

    
     ppm.
    
  • Amide (-NH): Broad singlet at

    
     ppm (downfield due to H-bonding with the carbonyl).
    
  • Aromatic Protons: Two singlets (para relationship).

    • H-3 (between OMe groups):

      
       ppm.
      
    • H-6 (ortho to CHO):

      
       ppm.
      
  • Methoxy Groups: Two singlets at

    
     ppm.
    
  • Acetyl Methyl: Singlet at

    
     ppm.
    

Interpretation: The appearance of two singlets in the aromatic region confirms the 2,4,5-substitution pattern (para protons do not couple strongly). If you see doublets, regioselectivity was compromised (unlikely with this substrate).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Increase stirring time after pouring onto ice (before neutralizing).
Dark/Tarred Product Thermal runaway during reagent formation.Strictly control T < 10°C during

addition.
Starting Material Remains Reaction temperature too low.Ensure reaction reaches 75–80°C; acetanilides are less reactive than anilines.
O-Formylation Rare, but possible side reaction.Higher temperatures favor C-formylation (thermodynamic product).

References

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde.[7] Organic Syntheses, 33, 27. (Foundational protocol for Vilsmeier-Haack on anilines).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[12] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (2000).[12] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

  • BenchChem. Application Notes and Protocols for Vilsmeier-Haack Synthesis. (General reference for industrial protocols).

Sources

Application

Synthesis of 6,7-dimethoxyquinoline from N-(2-formyl-4,5-dimethoxyphenyl)acetamide

This Application Note is designed for researchers and medicinal chemists requiring a high-purity synthesis of 6,7-dimethoxyquinoline starting from the stable Vilsmeier-Haack intermediate, N-(2-formyl-4,5-dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a high-purity synthesis of 6,7-dimethoxyquinoline starting from the stable Vilsmeier-Haack intermediate, N-(2-formyl-4,5-dimethoxyphenyl)acetamide .

While direct base-catalyzed cyclization of this starting material yields 2-hydroxy-6,7-dimethoxyquinoline (carbostyril) , the synthesis of the fully aromatic quinoline core requires a specific two-stage protocol: deacetylative hydrolysis followed by Friedländer condensation with acetaldehyde.

[1][2][3][4][5][6][7][8]

Target Molecule: 6,7-Dimethoxyquinoline (CAS: 22608-86-2 for precursor; Product CAS: 13425-93-9 for 4-OH variant; Parent Quinoline CAS: 22931-92-6) Starting Material: N-(2-formyl-4,5-dimethoxyphenyl)acetamide Reaction Class: Hydrolysis / Friedländer Condensation Scale: Laboratory (1–10 g)

Executive Summary & Mechanistic Rationale

The synthesis of the pharmacologically active 6,7-dimethoxyquinoline core from an o-acetamidoaldehyde precursor presents a bifurcation in pathway choice based on the desired oxidation state of the pyridine ring:

  • Pathway A (Carbostyril Route): Direct treatment with base (NaOH/EtOH) induces intramolecular aldol condensation between the formyl group and the acetyl methyl group, yielding 2-hydroxy-6,7-dimethoxyquinoline . This is not the target specified but is a common impurity.

  • Pathway B (Quinoline Route - Selected): To achieve the parent quinoline (lacking the 2-hydroxy group), the acetyl group must first be removed (hydrolysis) to liberate the free amine. This amine is then condensed with acetaldehyde (providing the C2-C3 fragment) via the Friedländer synthesis.

This protocol details Pathway B , ensuring the formation of the fully aromatic quinoline system.

Reaction Scheme

The transformation proceeds via the isolation (or in situ generation) of the unstable amino-aldehyde intermediate, followed by condensation.

G SM N-(2-formyl-4,5- dimethoxyphenyl)acetamide Inter 2-Amino-4,5- dimethoxybenzaldehyde SM->Inter 1. Hydrolysis (HCl/EtOH, Reflux) Side 2-Hydroxy-6,7- dimethoxyquinoline SM->Side Direct Base Cyclization (Avoid) Prod 6,7-Dimethoxyquinoline Inter->Prod 2. Friedländer Condensation (Acetaldehyde, NaOH)

Figure 1: Synthetic pathway selection. Pathway B (Green) is required for the target quinoline.

Experimental Protocol

Stage I: Hydrolysis to 2-Amino-4,5-dimethoxybenzaldehyde

The acetamide group protects the amine during the precursor's synthesis (Vilsmeier formylation). It must be removed under acidic conditions to prevent premature cyclization to the quinolone.

Reagents:

  • N-(2-formyl-4,5-dimethoxyphenyl)acetamide (1.0 eq)

  • Hydrochloric acid (6M, aq)[1]

  • Ethanol (95%)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (sat. aq)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(2-formyl-4,5-dimethoxyphenyl)acetamide (e.g., 5.0 g) in Ethanol (25 mL).

  • Acidification: Add 6M HCl (15 mL). The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 80–85°C) for 45–60 minutes . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by the more polar amino-aldehyde (
    
    
    
    , fluorescent).
  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Carefully neutralize to pH 8–9 by slow addition of saturated

    
      solution.
    
    • Critical Note: Do not use strong base (NaOH) at this stage if isolating, as it promotes self-condensation (polymerization) of the amino-aldehyde.

  • Isolation: A yellow precipitate (2-amino-4,5-dimethoxybenzaldehyde) typically forms. Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–90%.

    • Stability:[1] This intermediate is prone to oxidation; proceed to Stage II immediately.

Stage II: Friedländer Condensation to 6,7-Dimethoxyquinoline

The free amino-aldehyde is condensed with acetaldehyde. Since acetaldehyde is volatile (bp 20°C), paraldehyde is often used as a precursor, or the reaction is conducted at low temperature initially.

Reagents:

  • 2-Amino-4,5-dimethoxybenzaldehyde (from Stage I)

  • Acetaldehyde (freshly distilled) OR Paraldehyde (trimer)

  • Sodium Hydroxide (10% aq)

  • Ethanol[2]

Procedure:

  • Preparation: Dissolve the 2-amino-4,5-dimethoxybenzaldehyde (e.g., 3.6 g, 20 mmol) in Ethanol (20 mL).

  • Base Addition: Add 10% NaOH (2 mL). The solution will darken.

  • Acetaldehyde Addition:

    • Method A (Acetaldehyde): Cool to 0°C. Add Acetaldehyde (1.5 eq, dissolved in cold ethanol) dropwise over 20 minutes.

    • Method B (Paraldehyde - Preferred): Add Paraldehyde (1.0 eq) and increase heat. Paraldehyde depolymerizes in situ.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The reaction turns dark brown/red.

  • Work-up:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with Brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: The crude product is often a dark oil or solid. Purify via flash column chromatography on silica gel.

    • Eluent: DCM:Methanol (98:2 to 95:5).

    • Product: 6,7-Dimethoxyquinoline appears as a pale solid.[3]

Data & Characterization

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 189.21 g/mol
Appearance Pale yellow/tan solid
Melting Point 106–108 °C(Lit. value for parent quinoline)
Solubility Soluble in DCM, MeOH, DMSOPoorly soluble in water
Spectral Analysis (Expected)
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    • 
       8.75 (dd, 1H, H-2, Pyridine ring) – Most deshielded.
      
    • 
       8.05 (dd, 1H, H-4).
      
    • 
       7.45 (s, 1H, H-8).
      
    • 
       7.25 (dd, 1H, H-3).
      
    • 
       7.05 (s, 1H, H-5).
      
    • 
       4.05 (s, 3H, 
      
      
      
      ).
    • 
       4.02 (s, 3H, 
      
      
      
      ).
  • Interpretation: The presence of two singlets in the aromatic region (H-5, H-8) confirms the 6,7-substitution pattern. The characteristic splitting of the pyridine protons (H-2, H-3, H-4) confirms the formation of the quinoline ring rather than the quinolone (which would lack the H-2 signal).

Troubleshooting & Optimization

IssueProbable CauseSolution
Product is 2-Hydroxyquinoline Incomplete hydrolysis of acetamide before base addition.Ensure Stage I (Acid hydrolysis) is complete (TLC check) before adding base/acetaldehyde.
Low Yield in Stage II Polymerization of amino-aldehyde.Use fresh amino-aldehyde. Do not store the intermediate. Perform Stage II under

atmosphere.
Starting Material Remains Acetaldehyde evaporation.Use a reflux condenser with a cooling trap or use Paraldehyde as a more stable source of acetaldehyde.

References

  • Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6,7-Dimethoxyquinoline. Proceedings of the Imperial Academy, 14(2), 67–69.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. (Mechanistic grounding for Vilsmeier intermediates).

  • Cheng, C. C., & Cheng, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37. (General Review of Friedländer conditions).

  • Musial, A., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124–133. (Modern application of 6,7-dimethoxyquinoline scaffold).

Sources

Method

Application Notes and Protocols for the Synthesis of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Introduction: The Significance of a Versatile Benzene Derivative N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a substituted aromatic compound with significant potential as a building block in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Benzene Derivative

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a substituted aromatic compound with significant potential as a building block in the synthesis of a variety of complex organic molecules. Its structure, featuring an acetamido group, a formyl group, and two methoxy substituents on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate for researchers and scientists in the field of drug development and materials science, where the precise construction of molecular architectures is paramount. The strategic placement of the functional groups allows for the regioselective synthesis of heterocyclic compounds and other elaborate structures. This application note provides a comprehensive, step-by-step guide for the laboratory-scale preparation of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide, beginning with the acetylation of 3,4-dimethoxyaniline, followed by a Vilsmeier-Haack formylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Overall Synthetic Scheme

The synthesis of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a two-step process. The first step involves the protection of the amino group of 3,4-dimethoxyaniline via acetylation to form N-(3,4-dimethoxyphenyl)acetamide. This is a crucial step as the acetamido group is a moderately activating, ortho-, para-director, which will guide the subsequent formylation to the desired position. The second step is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic rings.[1][2][3] In this step, the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group ortho to the activating acetamido group.

Synthetic_Scheme 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Intermediate N-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyaniline->Intermediate Acetylation Acetic_Anhydride Acetic_Anhydride Final_Product N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide Intermediate->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3, DMF

Caption: Overall two-step synthesis of the target compound.

PART 1: Preparation of N-(3,4-dimethoxyphenyl)acetamide (Intermediate)

This initial step protects the amine functionality and activates the aromatic ring for the subsequent electrophilic substitution.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-DimethoxyanilineReagentSigma-AldrichPurity ≥98%
Acetic AnhydrideACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Ethanol200 ProofDecon Labs
Deionized WaterIn-house
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer & stir bar
Beaker
Buchner funnel and flask
Filter paper
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.065 mol) of 3,4-dimethoxyaniline in 50 mL of glacial acetic acid.[2][4]

  • Reagent Addition: To the stirred solution, slowly add 7.5 mL (0.079 mol) of acetic anhydride. The addition is exothermic, and a slight warming of the mixture may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material (3,4-dimethoxyaniline) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A white precipitate of N-(3,4-dimethoxyphenyl)acetamide will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield fine, white needles.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization
  • Yield: Typically 85-95%.

  • Appearance: White crystalline solid.

  • Melting Point: 98-100 °C.

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 1660 (C=O, Amide I), 1590, 1520 (aromatic C=C stretch).

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30 (br s, 1H, NH), 6.98 (d, J = 2.2 Hz, 1H, Ar-H), 6.80 (d, J = 8.5 Hz, 1H, Ar-H), 6.70 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).

PART 2: Vilsmeier-Haack Formylation to N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (Final Product)

This is the key step where the formyl group is introduced onto the activated aromatic ring of the intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(3,4-dimethoxyphenyl)acetamideSynthesized in Part 1
Phosphoryl chloride (POCl₃)ReagentPlus®Sigma-Aldrich≥99%, handle with extreme care in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics≥99.8%, stored over molecular sieves.
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionIn-house
Anhydrous Magnesium Sulfate
Round-bottom flaskFlame-dried
Dropping funnel
Magnetic stirrer & stir bar
Ice bath
Separatory funnel
Rotary evaporator
Chromatography column
Silica gel60-120 mesh
Experimental Protocol

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification Cool_DMF Cool anhydrous DMF to 0 °C Add_POCl3 Add POCl3 dropwise Cool_DMF->Add_POCl3 Stir_Reagent Stir for 30 min at 0 °C Add_POCl3->Stir_Reagent Add_Intermediate Add N-(3,4-dimethoxyphenyl)acetamide in anhydrous DCM Stir_Reagent->Add_Intermediate Warm_to_RT Warm to room temperature Add_Intermediate->Warm_to_RT Heat_Reflux Heat to reflux for 2-3 hours Warm_to_RT->Heat_Reflux Cool_Mixture Cool reaction mixture Heat_Reflux->Cool_Mixture Quench Pour onto crushed ice Cool_Mixture->Quench Neutralize Neutralize with NaHCO3 solution Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for the Vilsmeier-Haack formylation step.

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place 15 mL of anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the stirred DMF, add 6.0 mL (0.065 mol) of phosphoryl chloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the resulting viscous, colorless to pale yellow mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1][2]

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 5.0 g (0.026 mol) of N-(3,4-dimethoxyphenyl)acetamide in 25 mL of anhydrous dichloromethane (DCM) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. Monitor the reaction's progress by TLC (3:2 hexane:ethyl acetate).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully pour the cooled mixture onto 150 g of crushed ice with vigorous stirring. Once all the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (2 x 50 mL), and then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 1:1). Combine the fractions containing the pure product and evaporate the solvent to yield N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide.

Expected Yield and Characterization
  • Yield: 60-75%.

  • Appearance: Pale yellow solid.

  • Melting Point: 160-162 °C.[5]

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • IR (KBr, cm⁻¹): 3300-3250 (N-H stretch), 1680 (C=O, aldehyde), 1665 (C=O, Amide I), 1600, 1510 (aromatic C=C stretch), 1270, 1170 (C-O stretch).[6][7]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, CHO), 8.50 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 2.25 (s, 3H, COCH₃).

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,4-Dimethoxyaniline: Harmful if swallowed or in contact with skin.[4] It is a local irritant.[2]

  • Acetic Anhydride and Glacial Acetic Acid: Corrosive and cause severe skin burns and eye damage. Handle with care.

  • Phosphoryl chloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[3][8] It is fatal if inhaled and causes severe skin burns and eye damage.[8][9] Always handle POCl₃ in a dry, inert atmosphere and use a syringe or cannula for transfers.

  • N,N-Dimethylformamide (DMF): A flammable liquid and vapor. It is harmful in contact with skin or if inhaled and may damage an unborn child.[1][6][7][10]

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure the reaction is refluxed for the specified time. Check for complete consumption of the starting material by TLC.
Loss of product during work-up.Ensure the precipitation is complete by using ice-cold water. Avoid excessive washing.
Low yield in Step 2 Inactive Vilsmeier reagent.Use anhydrous DMF and ensure POCl₃ is of high quality. Prepare the reagent fresh before use.
Incomplete reaction.Increase the reaction time or temperature slightly. Monitor by TLC.
Product decomposition during work-up.Perform the neutralization step carefully and without excessive heat generation.
Impure final product Incomplete separation during chromatography.Optimize the eluent system for column chromatography. Use a shallower gradient.

Conclusion

The two-step synthesis of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide detailed in this application note provides a reliable and efficient method for obtaining this versatile chemical intermediate. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this compound for use in a wide range of synthetic applications, from the development of novel pharmaceuticals to the creation of advanced materials. The causality-driven explanations for each experimental choice are intended to provide a deeper understanding of the chemical transformations involved, empowering scientists to adapt and optimize the procedure for their specific needs.

References

  • N,N-dimethylformamide - SAFETY DATA SHEET. (2025, July 8).
  • Vilsmeier-Haack Reaction. (2023, April 24).
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.).
  • SIGALD 319937 | Sigma-Aldrich - SAFETY DATA SHEET. (2024, April 10).
  • Omar, R. S., et al. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • 3,4-Dimethoxyaniline SDS, 6315-89-5 Safety Data Sheets. (n.d.).
  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2024, September 7).
  • SAFETY DATA SHEET. (2007, February 9).

Sources

Application

Technical Application Note: Precision Cyclization Strategies for 2-Acetamido-4,5-Dimethoxybenzaldehyde

Topic: Cyclization methods for 2-acetamido-4,5-dimethoxybenzaldehyde derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization methods for 2-acetamido-4,5-dimethoxybenzaldehyde derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the synthetic protocols for the cyclization of 2-acetamido-4,5-dimethoxybenzaldehyde, a critical intermediate in the synthesis of 6,7-dimethoxyquinoline scaffolds. These heterocyclic cores are ubiquitous in isoquinoline alkaloids and modern kinase inhibitors (e.g., Cabozantinib analogues). This document focuses on the Base-Mediated Intramolecular Condensation (Modified Camps/Friedländer) to yield 6,7-dimethoxy-2(1H)-quinolinone, and its subsequent conversion to the versatile electrophile 2-chloro-6,7-dimethoxyquinoline.

Introduction & Mechanistic Rationale

The transformation of 2-acetamido-4,5-dimethoxybenzaldehyde (1) into the quinoline core relies on an intramolecular condensation between the electrophilic aldehyde carbonyl and the nucleophilic enolate generated from the acetamido group.

The Chemical Challenge

While the aldehyde is highly reactive, the acetamido group requires specific activation. The reaction competes with two primary side pathways:

  • Hydrolysis: Strong base/heat can cleave the amide bond, yielding 2-amino-4,5-dimethoxybenzaldehyde.

  • Cannizzaro Reaction: The aldehyde can undergo disproportionation under strongly basic conditions if cyclization is slow.

The Solution: Base-Catalyzed Cyclocondensation

The optimal pathway utilizes a dilute base in a protic solvent. The base deprotonates the


-methyl protons of the acetyl group (pKa ~20), generating an enolate that attacks the aldehyde (Knoevenagel-type condensation). Subsequent dehydration aromatizes the system to form the stable 2-quinolone (carbostyril) tautomer.
Mechanistic Pathway Diagram[1][2][3]

Mechanism Start 2-Acetamido-4,5- dimethoxybenzaldehyde Enolate Enolate Formation (NH-C(O)=CH2-) Start->Enolate OH- / Deprotonation Cyclization Intramolecular Aldol Attack Enolate->Cyclization Ring Closure Intermediate β-Hydroxy Amide Intermediate Cyclization->Intermediate C-C Bond Formed Product 6,7-Dimethoxy- 2(1H)-quinolinone Intermediate->Product -H2O / Aromatization

Figure 1: Mechanistic flow of the base-catalyzed cyclization. The irreversible dehydration step drives the equilibrium toward the aromatic quinolone product.

Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxy-2(1H)-quinolinone

Objective: Cyclization of the aldehyde precursor to the stable quinolone core.

Materials
  • Precursor: 2-acetamido-4,5-dimethoxybenzaldehyde (10 mmol, 2.23 g)

  • Base: 5% Aqueous Sodium Hydroxide (NaOH)

  • Solvent: Ethanol (95%)[1]

  • Acid: 1M Hydrochloric Acid (HCl) for neutralization

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.23 g (10 mmol) of the starting aldehyde in 30 mL of 95% Ethanol. Slight heating (40°C) may be required for complete dissolution.

  • Base Addition: Add 10 mL of 5% aqueous NaOH dropwise over 5 minutes. The solution will likely darken (yellow to orange) due to phenolate/enolate formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (Quinolone).

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Acidify the solution carefully with 1M HCl to pH ~6-7. The quinolone product will precipitate as a solid.

    • Note: Do not make it too acidic (pH < 2), or you may protonate the methoxy groups or nitrogen, increasing solubility.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL cold water and 1 x 10 mL cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder. Melting Point: 225–228°C (Lit. value check required for specific polymorphs).

Protocol B: Functionalization to 2-Chloro-6,7-dimethoxyquinoline

Objective: Conversion of the quinolone (tautomer of 2-hydroxyquinoline) to the chloro-derivative, a reactive intermediate for SNAr couplings (e.g., introducing aniline pharmacophores).

Materials
  • Substrate: 6,7-Dimethoxy-2(1H)-quinolinone (from Protocol A)

  • Reagent: Phosphorus Oxychloride (POCl3) - Handle with extreme caution (Corrosive/Toxic)

  • Solvent: None (Neat reaction) or Toluene (if dilution needed)

  • Quench: Crushed ice and Ammonium Hydroxide (NH4OH)

Step-by-Step Methodology
  • Setup: Place 2.05 g (10 mmol) of dry 6,7-dimethoxy-2(1H)-quinolinone in a dry 50 mL round-bottom flask.

  • Reagent Addition: Carefully add 10 mL of POCl3. Add a drying tube (CaCl2) to the top of the condenser to exclude moisture.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C) for 3 hours . The solid should dissolve, forming a clear, dark solution.

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Exothermic reaction!

    • Neutralize the resulting acidic solution with NH4OH (25%) until basic (pH ~9-10). The chloro-quinoline will precipitate.[2]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the residue from Ethanol/Hexane if necessary.

Expected Yield: 80–90% Appearance: Yellowish crystalline solid.

Data Summary & Troubleshooting

Comparative Solvent Effects (Protocol A)
Solvent SystemTemperatureReaction TimeYieldComments
EtOH / 5% NaOH Reflux (78°C) 2 h 82% Optimal balance of solubility and rate.
Water / NaOH100°C4 h45%Poor solubility of starting material leads to hydrolysis.
DMF / K2CO3120°C1 h70%Higher yield but difficult workup (DMF removal).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Sticky Tar Aldehyde oxidation or polymerization.[3]Ensure inert atmosphere (N2) during reflux. Use fresh aldehyde.
Product is Water Soluble pH is too low (protonated quinoline) or too high (phenolate salt).Adjust pH strictly to 7.0 during workup.
Incomplete Reaction Enolate formation is slow.Increase base concentration to 10% NaOH or switch to EtONa/EtOH.

Workflow Visualization

Workflow Start Start: 2-Acetamido- 4,5-dimethoxybenzaldehyde Step1 Dissolve in EtOH Add 5% NaOH Start->Step1 Step2 Reflux 2 Hours (Cyclization) Step1->Step2 Check Check TLC (Disappearance of Aldehyde) Step2->Check Check->Step2 Incomplete Step3 Pour onto Ice Neutralize with HCl Check->Step3 Complete Isolate Filter Precipitate (6,7-Dimethoxy-2-quinolone) Step3->Isolate Step4 Optional: React with POCl3 (Chlorination) Isolate->Step4 Functionalization Final Final Product: 2-Chloro-6,7-dimethoxyquinoline Step4->Final

Figure 2: Operational workflow for the synthesis and functionalization of the quinoline core.

References

  • Sugasawa, S., et al. (1938). "The Synthesis of 6,7-Dimethoxyquinoline." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for dimethoxyquinoline synthesis).

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Context for Vilsmeier-type cyclizations).

  • Musial, A., et al. (2015). "Recent developments in the synthesis of quinoline derivatives." Current Organic Chemistry. (Review of cyclization methodologies).

  • BenchChem Application Notes. (2025). "Cyclization Reactions of Ortho-Substituted Benzaldehydes." (General protocols for aldehyde cyclizations).

  • Organic Chemistry Portal. "Camps Quinoline Synthesis." (Mechanistic verification).

Sources

Method

Recrystallization solvents for purifying N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Application Note: Optimization of Recrystallization Solvents for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide Executive Summary This guide details the purification strategy for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Executive Summary

This guide details the purification strategy for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (also known as 2-acetamido-4,5-dimethoxybenzaldehyde or 6-acetamido-veratraldehyde).[1] This compound is a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and polycyclic aromatic systems.[1]

Due to the presence of conflicting functional groups—a polar, hydrogen-bonding amide and aldehyde , juxtaposed with a lipophilic dimethoxy-phenyl core—standard purification methods often result in "oiling out" or co-precipitation of impurities.[1] This protocol establishes a systematic solvent screening approach, prioritizing Ethanol (EtOH) and Acetonitrile (MeCN) as primary candidates, with Water as a rigorously controlled anti-solvent.[1]

Molecular Analysis & Solubility Theory

To select the correct solvent, we must first deconstruct the molecule's interaction potential.[1]

Functional GroupPolarity ContributionInteraction TypeSolvent Implication
Acetamide (-NHCOCH₃) HighH-Bond Donor & AcceptorRequires polar protic or polar aprotic solvents to disrupt lattice energy.[1]
Formyl (-CHO) ModerateDipole-Dipole, H-Bond AcceptorSusceptible to oxidation; avoid prolonged heating in air.[1] Potential for hemiacetal formation in alcohols (rare without acid catalyst).[1]
Dimethoxy Phenyl Low/Moderate

-

Stacking, Van der Waals
Provides solubility in chlorinated solvents (DCM) and esters (EtOAc).[1]

The Solubility Paradox: The amide and aldehyde groups create a rigid crystal lattice via intermolecular hydrogen bonding.[1] Non-polar solvents (Hexane, Toluene) cannot overcome this lattice energy, leading to insolubility.[1] Conversely, highly polar solvents (DMSO, DMF) dissolve the compound too well, preventing crystallization even at low temperatures.[1]

Strategic Solution: We target Class 2 Solvents (Polar Protic/Aprotic) that exhibit a steep solubility curve—high solubility at boiling point (


) and low solubility at 

.[1]

Solvent Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on crude purity and yield requirements.

SolventSelection Start Start: Crude Material Analysis PurityCheck Is Crude Purity > 85%? Start->PurityCheck SingleSolvent Attempt Single Solvent: Ethanol (95%) or Acetonitrile PurityCheck->SingleSolvent Yes MixedSolvent Attempt Binary System: Solvent / Anti-Solvent PurityCheck->MixedSolvent No SuccessSingle Crystals Formed? SingleSolvent->SuccessSingle DoneSingle Isolate & Dry SuccessSingle->DoneSingle Yes SuccessSingle->MixedSolvent No (Yield < 50%) Choice1 Ethanol / Water (Start 9:1, add H2O) MixedSolvent->Choice1 Choice2 Ethyl Acetate / Hexane (For lipophilic impurities) MixedSolvent->Choice2 OilingOut Problem: Oiling Out? Choice1->OilingOut Choice2->OilingOut Remedy Remedy: 1. Re-heat to dissolve 2. Add Seed Crystal at T_cloud 3. Cool slowly (1°C/min) OilingOut->Remedy Yes Remedy->DoneSingle

Figure 1: Decision matrix for solvent selection based on crude purity and observed crystallization behavior.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or Acetonitrile)

Best for: Crude material with high purity (>85%) seeking to remove trace colored impurities.[1]

  • Preparation: Place 1.0 g of crude N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) or Acetonitrile in small portions (start with 5 mL) while heating the flask on a steam bath or stirring hotplate (

    
     for EtOH, 
    
    
    
    for MeCN).
    • Critical Note: Do not boil aggressively.[1] The aldehyde group is thermally sensitive.[1]

  • Saturation: Continue adding hot solvent until the solid just dissolves. If 10 mL is exceeded and solid remains, filter hot to remove insoluble impurities (inorganics/polymers).[1]

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling on glass/metal promotes oiling out.[1]

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash with 1-2 mL of cold solvent.[1]

  • Drying: Vacuum dry at

    
     for 4 hours.
    
Protocol B: Binary Solvent System (Ethanol/Water)

Best for: Removal of highly polar impurities or when yield from single solvent is low.[1]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethanol (absolute) (approx. 5-8 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, add warm Water (

    
    )  dropwise.
    
  • Cloud Point: Continue adding water until a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.[1]

  • Clarification: Add one drop of Ethanol to clear the solution.[1]

  • Seeding (Crucial Step): Remove from heat. As the temperature drops to

    
    , add a tiny seed crystal of pure product if available. This prevents super-saturation and oiling out.[1]
    
  • Crystallization: Allow to cool slowly to room temperature, then refrigerate.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet before crystallizing.[1][2]The temperature dropped too fast, or the solvent is too non-polar.[1] Fix: Re-heat, add a small amount of the polar solvent (EtOH), and cool much slower. Scratch the glass with a rod to induce nucleation.[1]
Low Yield Compound is too soluble in the chosen solvent even at cold temps.[1]Fix: Concentrate the mother liquor by 50% and cool again. Alternatively, switch to a less polar solvent system (e.g., Toluene/Heptane, though less recommended for this specific amide).[1]
Colored Impurities Solution is dark yellow/brown (oxidation products).[1]Fix: Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.
Decomposition Smell of acetic acid or change in TLC profile.[1]Fix: Avoid prolonged boiling. The amide bond can hydrolyze, or the aldehyde can oxidize.[1] Use an inert atmosphere (

) if possible.[1]

Characterization & Validation

Upon isolation, the purified material must be validated against the following criteria:

  • Melting Point: Literature values for similar acetamido-benzaldehydes range from 150–180°C (dependent on specific polymorph).[1] A sharp range (

    
     variance) indicates high purity.[1]
    
    • Note: Similar analog N-(2,4-dimethoxyphenyl)acetamide melts at ~117°C; the addition of the formyl group typically raises the MP due to increased rigidity and H-bonding.[1]

  • 1H-NMR (DMSO-d6):

    • Aldehyde (-CHO): Singlet at

      
      .[1]
      
    • Amide (-NH): Broad singlet at

      
      .[1][3]
      
    • Aromatic Protons: Two singlets (para-position) at

      
      .[1]
      
    • Methoxy Groups: Two singlets at

      
      .[1]
      
    • Acetyl Methyl: Singlet at

      
      .[1]
      

Workflow Visualization

RecrystallizationWorkflow Step1 1. Dissolution (Hot Solvent) Step2 2. Hot Filtration (Remove Inorganics) Step1->Step2 If cloudy Step3 3. Nucleation (Seeding/Scratching) Step1->Step3 If clear Step2->Step3 Step4 4. Crystal Growth (Slow Cooling) Step3->Step4 Temp Drop Step5 5. Isolation (Vacuum Filtration) Step4->Step5

Figure 2: Step-by-step workflow for the recrystallization process.

References

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. N-(2,4-Diformyl-5-hydroxyphenyl)acetamide (Analogous Procedure). Org. Synth. 1981, 60,[1][4] 49. DOI: 10.15227/orgsyn.060.0049.[1][4] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted POCl3 from N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Technical Support Center: Post-Reaction Workup for Unreacted POCl₃ This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely and effectively removing unreact...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Workup for Unreacted POCl₃

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely and effectively removing unreacted phosphorus oxychloride (POCl₃) from the synthesis of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide. The following information is structured to address common questions and troubleshoot issues encountered during the critical post-reaction workup phase.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted POCl₃ so critical?

A1: Phosphorus oxychloride is a highly reactive and corrosive reagent.[1][2] Its removal is paramount for several reasons:

  • Safety: POCl₃ is toxic, causes severe burns upon contact, and is fatal if inhaled.[1][3] It reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas.[4][5]

  • Reaction Integrity: Residual POCl₃ can interfere with subsequent reaction steps, leading to unwanted side products and reduced yields.

  • Product Purity: The presence of POCl₃ and its hydrolysis byproducts (phosphoric acid and HCl) will contaminate the final product, complicating purification and compromising its quality.[2]

Q2: What are the primary hazards I should be aware of when working with POCl₃?

A2: POCl₃ is a hazardous substance that must be handled with extreme care in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[6] Key hazards include:

  • Violent Reaction with Water: It hydrolyzes explosively with water, especially when water is added to POCl₃.[4]

  • Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract.[7]

  • Toxicity: Inhalation can be fatal, and ingestion can cause severe damage to the digestive tract.[1][5]

Always have emergency shower and eyewash stations readily accessible.[7]

Q3: What is the principle behind quenching POCl₃?

A3: The goal of quenching is to convert the reactive POCl₃ into inert, water-soluble byproducts. This is achieved through controlled hydrolysis, where POCl₃ reacts with water to form phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[4]

O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl

These acidic byproducts are then neutralized with a base, typically sodium bicarbonate or sodium hydroxide, to form water-soluble salts that can be easily removed in an aqueous wash.[8]

Q4: Can I quench the reaction with an alcohol instead of water?

A4: While POCl₃ does react with alcohols, this is not a recommended method for quenching. The reaction forms organophosphate esters, which can be toxic and may be more difficult to separate from your desired product than inorganic phosphate salts.[9] Quenching with water or an aqueous base is the standard and safer procedure.[9]

Section 2: Standard Protocol for POCl₃ Removal

This protocol outlines a standard and reliable "reverse quench" method, which is the safest approach for hydrolyzing unreacted POCl₃. The cardinal rule is to always add the reaction mixture to the quenching solution , never the other way around, to maintain control over the exothermic reaction.[9][10]

Step-by-Step Methodology
  • Prepare the Quenching Medium: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction flask containing the product and excess POCl₃ in an ice-water bath.

  • Perform the Reverse Quench: Slowly and carefully, add the cooled reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.[9]

  • Monitor Temperature and Gas Evolution: Maintain the temperature of the quenching mixture below 20°C throughout the addition.[9] The rate of addition should be controlled to manage the exothermic reaction and the rate of carbon dioxide (CO₂) evolution from the neutralization.

  • Ensure Complete Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and CO₂ evolution has ceased.[9]

  • Verify pH: Check the pH of the aqueous layer with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, slowly add more saturated NaHCO₃ solution.

  • Product Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The solubility of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in various organic solvents should be considered for efficient extraction.[11]

  • Wash and Dry: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Workflow Diagram

G cluster_prep Preparation cluster_workup Workup & Isolation prep_quench Prepare Ice/ NaHCO3 Slurry quench Slowly Add Reaction Mixture to Slurry (Reverse Quench) prep_quench->quench cool_rxn Cool Reaction Mixture to 0°C cool_rxn->quench neutralize Stir Until CO2 Evolution Ceases quench->neutralize Maintain T < 20°C check_ph Verify pH is 7-8 neutralize->check_ph extract Extract with Organic Solvent check_ph->extract wash_dry Wash with Brine & Dry (e.g., Na2SO4) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate product Crude Product concentrate->product

Caption: Standard "Reverse Quench" Workflow.

Section 3: Troubleshooting Guide

Problem: A violent, delayed exothermic reaction occurred during quenching.

Potential Cause Explanation & Solution
Quenching at Low Temperature POCl₃ hydrolysis can be sluggish at very low temperatures (0-5°C), leading to an accumulation of unreacted reagent.[9] As the mixture warms, a dangerous runaway reaction can occur.[12] Solution: A "safer" quenching protocol involves adding the reaction mixture to a sodium acetate solution at a slightly elevated, controlled temperature (35-40°C).[10] This ensures the immediate and controlled hydrolysis of POCl₃, preventing the buildup of energetic metastable intermediates.[10]
Incorrect Quench Direction Adding the quenching solution (water/base) to the reaction mixture creates a localized, highly concentrated reaction that is difficult to control and can boil violently. Solution: Always perform a "reverse quench" by adding the reaction mixture to the quenching solution.[9]
Inadequate Stirring Poor mixing prevents efficient heat dissipation and can lead to localized "hot spots" where a runaway reaction can initiate. Solution: Ensure vigorous, efficient mechanical stirring in the quenching vessel.

Problem: A persistent emulsion formed during extraction.

Potential Cause Explanation & Solution
Fine Particulate Matter Insoluble byproducts or partially precipitated product can stabilize emulsions.
High pH A highly basic aqueous layer can sometimes contribute to emulsion formation.
Solution(s): • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.[13] • If possible, filter the entire mixture through a pad of Celite® before extraction. • Allow the mixture to stand undisturbed for an extended period (15-30 minutes). • Gently swirl the separatory funnel instead of shaking vigorously.

Problem: The final product is an oil or is impure after workup.

Potential Cause Explanation & Solution
Incomplete Hydrolysis Residual phosphorus-containing byproducts can contaminate the product. The intermediate iminium salt from the Vilsmeier-Haack reaction may not have fully hydrolyzed.[13] Solution: Ensure the quenched mixture is stirred long enough for all reactions to complete. Check that the pH is neutral or slightly basic before extraction.
Product Water Solubility If the product, N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide, has some water solubility, yields will be reduced.[13] Solution: Perform several extractions (3-5 times) with the organic solvent. Saturating the aqueous layer with NaCl ("salting out") can decrease the product's solubility in the aqueous phase and improve extraction efficiency.[13]
Troubleshooting Decision Tree

G cluster_exotherm Safety Issue cluster_purity Purity/Yield Issue start Workup Issue Encountered exotherm Delayed/ Uncontrolled Exotherm start->exotherm emulsion Persistent Emulsion start->emulsion low_yield Low Yield/ Oily Product start->low_yield cause_temp Cause: Quench Too Cold? exotherm->cause_temp sol_temp Solution: Use warm (35-40°C) NaOAc quench cause_temp->sol_temp Yes cause_dir Cause: Incorrect Quench Direction? cause_temp->cause_dir No sol_dir Solution: Always use 'Reverse Quench' cause_dir->sol_dir Yes sol_emulsion Solution: Add Brine emulsion->sol_emulsion cause_extract Cause: Insufficient Extraction? low_yield->cause_extract sol_extract Solution: Increase # of Extractions / 'Salt Out' cause_extract->sol_extract Yes

Caption: Troubleshooting Decision Tree.

Section 4: Verification of POCl₃ Removal

Confirming the complete removal of POCl₃ and its reactive intermediates is crucial. While not always necessary for routine syntheses, the following methods can be employed for process development or when troubleshooting.

  • ³¹P NMR Spectroscopy: This is a highly effective method to detect the presence of phosphorus-containing species. The disappearance of the POCl₃ signal and any phosphorodichloridic acid intermediates confirms complete hydrolysis.[14]

  • Ion Chromatography: This technique can be used to quantify chloride ions in the aqueous phase, providing an indirect measure of POCl₃ hydrolysis.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A properly derivatized sample of the organic layer can be analyzed to ensure no residual POCl₃ is carried through.

For most lab-scale applications, a properly executed workup protocol, confirmed by a neutral pH of the aqueous layer and clean TLC analysis of the crude product, is sufficient.

References

Sources

Optimization

Technical Support Center: Acetamide Stability &amp; Hydrolysis Control

Topic: Controlling Temperature to Prevent Hydrolysis of Acetamide Groups Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists Reference ID: TSC-ACT-001 Core Directive: The Kinetic Control of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature to Prevent Hydrolysis of Acetamide Groups Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists Reference ID: TSC-ACT-001

Core Directive: The Kinetic Control of Acetamide Stability

Welcome to the Technical Support Center. You are likely here because you are observing unexplained yield losses, "phantom" impurity peaks in HPLC, or stability failures in N-acetylated compounds.

The acetamide bond (


) is generally considered robust compared to esters; however, it is thermodynamically unstable  relative to its hydrolysis products (amine + acetic acid). Its kinetic stability is entirely dependent on the activation energy barrier (

).

The Golden Rule: Acetamide hydrolysis is an Arrhenius-driven process . At extreme pH (pH < 2 or pH > 10), the reaction rate (


) effectively doubles to triples for every 10°C increase  in temperature. To prevent hydrolysis, you must treat Temperature (

) and pH not as separate variables, but as a coupled "severity factor."

Mechanism & Thermodynamics (The "Why")

To troubleshoot effectively, you must understand the enemy. Hydrolysis occurs via two distinct mechanisms depending on pH. Both pathways pass through a high-energy tetrahedral intermediate.

The Hydrolysis Pathways

Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to weak nucleophiles (


).
Base-Catalyzed:  Direct attack by the strong nucleophile (

) on the carbonyl carbon.[1]
Visualization: Reaction Coordinate & Transition States

The following diagram illustrates the critical transition states where temperature provides the kinetic energy to cross the barrier.

AcetamideHydrolysis Reactant Acetamide (R-NH-CO-CH3) AcidPath Acid Catalysis (+ H+ / + Heat) Reactant->AcidPath pH < 4 BasePath Base Catalysis (+ OH- / + Heat) Reactant->BasePath pH > 10 TS_Acid Tetrahedral Intermediate (C-OH, NH2+) AcidPath->TS_Acid Requires Thermal Energy (Ea ~25 kcal/mol) TS_Base Tetrahedral Intermediate (C-O-, NH) BasePath->TS_Base Requires Thermal Energy (Ea ~22 kcal/mol) Products Hydrolysis Products (Amine + Acetic Acid) TS_Acid->Products Irreversible (Ammonium formation) TS_Base->Products Irreversible (Acetate formation)

Caption: Dual-pathway mechanism showing the high-energy transition states (diamonds) that require thermal activation to proceed.

The Arrhenius Multiplier

The sensitivity of the amide bond to heat is governed by the Arrhenius equation:


.

Practical Implication Table: Assuming a typical Activation Energy (


) of ~25 kcal/mol for amide hydrolysis [1, 2].
Temperature (°C)Relative Rate (

)
Half-Life ImpactRisk Level
4°C (Cold Room) 1x (Baseline)Stable for weeks/monthsLow
25°C (Room Temp) ~15x fasterStable for days (pH dependent)Moderate
40°C (HPLC Column) ~90x fasterDegradation in hoursHigh
60°C (Process) ~700x fasterRapid Hydrolysis (Minutes)Critical

Troubleshooting Guides

Scenario A: The "Phantom Peak" in HPLC

Symptom: You see a small peak eluting at the void volume (Acetic Acid) or a new amine peak that grows the longer the sample sits in the autosampler or runs on the column. Root Cause: On-column hydrolysis. Many peptide separations use low pH (0.1% TFA, pH ~2) and elevated column temperatures (40-60°C) to improve peak shape. This is a perfect reactor for acetamide hydrolysis.

Corrective Action:

  • Lower Column Temperature: Reduce from 60°C to < 40°C.

  • Check Autosampler T: Ensure the autosampler is set to 4°C, not ambient.

  • Buffer Switch: If possible, switch from TFA (pH 2) to Ammonium Formate (pH 4.5) or Phosphate (pH 7). The rate of hydrolysis is lowest at pH 5–7 [3].

Scenario B: Yield Loss During Synthesis Workup

Symptom: NMR shows correct product in the reaction mixture, but the isolated yield is low, and free amine is detected. Root Cause: Exothermic quenching. Quenching a reaction with acid/base generates heat. If the internal temperature spikes while the pH is extreme, hydrolysis occurs instantly.

Corrective Action:

  • The "Cold-Quench" Protocol (See Section 4).

  • Never add water to acid/base concentrate; always add the concentrate to a larger volume of ice/water to dissipate heat.

Experimental Protocols

Protocol 1: The "Cold-Quench" Technique

Use this when working up N-acetylated compounds to prevent thermal spikes.

Reagents:

  • Crushed Ice (made from distilled water)

  • Saturated Brine (pre-chilled to 4°C)

  • Digital Thermometer probe

Step-by-Step:

  • Cool the Reactor: Place your reaction vessel in an ice/acetone bath (-10°C) or ice/water bath (0°C).

  • Monitor Internal T: Insert the thermometer probe directly into the solution. Do not proceed until Internal

    
    .
    
  • Controlled Addition: Add the quenching reagent (e.g., 1M HCl or Sat.

    
    ) dropwise.
    
    • Constraint: Stop addition if Internal

      
       rises above 10°C .
      
    • Resume: Wait for

      
       to drop back to < 5°C before continuing.
      
  • Partition: Immediately extract into the organic phase (e.g., EtOAc, DCM). Hydrolysis is negligible in the organic phase due to lack of water.

Protocol 2: Stability Validation Assay

Use this to determine the safe handling window for your specific molecule.

  • Prepare Stock: Dissolve compound at 1 mg/mL in the target buffer (e.g., pH 2, pH 7, pH 10).

  • Aliquot: Split into 3 vials.

    • Vial A: Store at 4°C (Control).

    • Vial B: Store at 25°C (Ambient).

    • Vial C: Incubate at 40°C (Stress).

  • Timepoints: Analyze by HPLC at T=0, 4h, 24h.

  • Calculation:

    
    
    Pass Criteria: If Vial C shows >1% degradation at 4h, the process requires strict cold-chain handling (
    
    
    
    ).

Frequently Asked Questions (FAQs)

Q: Can I use heat to dissolve my N-acetylated peptide if it's not soluble? A: Only if the pH is neutral (6–8). If your solvent is acidic (e.g., 5% Acetic Acid) or basic, heating to dissolve will initiate hydrolysis. Use sonication or a chaotropic agent (like Urea/Guanidine) at Room Temperature instead.

Q: Why is my acetamide stable in 100% TFA but hydrolyzes in 5% aqueous TFA? A: Hydrolysis requires water . Anhydrous acids (like neat TFA) can protonate the amide but cannot hydrolyze it because there is no nucleophilic water molecule to attack the carbonyl. The moment you dilute that mixture into water (or add it to ice), hydrolysis becomes possible if the heat of dilution isn't controlled.

Q: Is the Acetyl group more stable than other protecting groups? A: Generally, yes. The order of stability toward hydrolysis is often: Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac) > Formyl [4]. If your Acetyl group is too labile, consider protecting as a Pivalamide (steric bulk protects the carbonyl).

References

  • Menschutkin, N. (1884).[2] "The Velocity of Amide Formation and Hydrolysis." Journal für Praktische Chemie. [Context: Foundational kinetics of amide hydrolysis].

  • Powell, M. F. (1987).[3] "Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis."[3] Pharmaceutical Research, 4(1), 42-45.[3]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Context: General mechanism of acid/base hydrolysis].
  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Optimization of DMF and POCl₃ Ratios for Benzaldehyde Derivatives

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the formylation of benzaldehyde derivatives using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize this powerful reaction for your specific needs.

Understanding the Core Chemistry: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[1][2][3] The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[4][5]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7] This reagent is the active formylating agent in the reaction.

  • Electrophilic Attack and Hydrolysis: The electron-rich aromatic ring of the benzaldehyde derivative attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aryl aldehyde.[5][8]

The Vilsmeier reagent is a relatively weak electrophile, which makes this reaction highly selective for electron-rich aromatic compounds.[4][9] The reactivity of the substrate is a critical factor influencing the reaction's success and the required conditions.[10]

Visualizing the Mechanism and Workflow

Vilsmeier_Haack_Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DMF to POCl₃?

The ideal ratio is not fixed and depends significantly on the substrate's reactivity. A common starting point is a POCl₃ to DMF ratio of approximately 1:1 to generate the Vilsmeier reagent.[10] An excess of the Vilsmeier reagent, typically 1.5 to 3 equivalents relative to the aromatic substrate, is often employed to drive the reaction to completion.[10] For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[11]

Q2: My benzaldehyde derivative has an electron-withdrawing group. Will the reaction still work?

The Vilsmeier-Haack reaction is generally most effective for aromatic compounds bearing electron-donating groups.[4][12] Strong electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, making the reaction challenging and often resulting in low yields.[11][13] In such cases, consider alternative formylation methods or strategies to enhance the substrate's electron density.[11][13]

Q3: Can I use a solvent other than DMF?

While DMF serves as both a reagent and a solvent, other anhydrous solvents like dichloromethane (DCM) or halogenated hydrocarbons can be used.[9][14] The choice of solvent can influence reaction rates and solubility of the starting materials.

Q4: At what temperature should I run the reaction?

The optimal temperature is highly substrate-dependent.[14] Highly reactive substrates may proceed efficiently at temperatures as low as 0°C, while less reactive ones might require heating, sometimes up to 80°C or higher.[10][15] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal temperature that promotes conversion without causing significant decomposition.[13]

Troubleshooting Guide

This section addresses common problems encountered during the formylation of benzaldehyde derivatives and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Moisture Contamination The Vilsmeier reagent is extremely sensitive to moisture.[10][16] Ensure all glassware is flame-dried or oven-dried before use.[17] Use anhydrous DMF and high-purity, freshly opened or distilled POCl₃.[10][13]
Decomposed DMF DMF can decompose over time to form dimethylamine, which will quench the Vilsmeier reagent.[10][18] If your DMF has a fishy odor, it should be replaced.[10]
Insufficiently Reactive Substrate If your benzaldehyde derivative is electron-deficient, consider increasing the excess of the Vilsmeier reagent and/or cautiously increasing the reaction temperature.[10][11] Monitor for decomposition via TLC.[13]
Incorrect Stoichiometry The ratio of POCl₃ to DMF should be approximately 1:1 to 1.2:1.[19] An excess of the Vilsmeier reagent (1.5 to 3 equivalents) relative to the substrate is often beneficial.[10] Experiment with varying these ratios to find the optimum for your specific substrate.
Sub-optimal Work-up The hydrolysis of the iminium salt intermediate is a critical step.[13] Pour the reaction mixture slowly onto crushed ice with vigorous stirring to manage the exothermic reaction.[11] Carefully neutralize the solution to a pH of 7-8 with a base like sodium bicarbonate or sodium hydroxide solution to ensure complete hydrolysis.[11][20]

Problem 2: Formation of Multiple Products or Side Reactions

Possible Cause Troubleshooting Steps
High Reaction Temperature Excessive heat can lead to decomposition and the formation of tarry by-products.[11][13] For highly reactive substrates, maintain a low temperature (0-5°C) during reagent addition and the initial phase of the reaction.[16]
Steric Hindrance Formylation typically occurs at the least sterically hindered position, often para to an activating group.[11][14] If the target position is sterically crowded, yields may be low, or substitution may occur at an alternative, less hindered site.
Reaction with Other Functional Groups The Vilsmeier reagent can react with other functional groups. For instance, in uracil derivatives, it can cause chlorination of hydroxyl groups.[2] Carefully analyze your substrate for other potentially reactive sites.
Di- or Tri-formylation With highly activated substrates, multiple formyl groups can be introduced.[19] This can sometimes be controlled by adjusting the stoichiometry of the Vilsmeier reagent and the reaction time.

Problem 3: Difficult Product Isolation

Possible Cause Troubleshooting Steps
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up.[10] To break them, add brine or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective.[10]
Product is Water-Soluble If your product is polar, it may have some solubility in the aqueous layer.[10] Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can help "salt out" the product.[10]

Optimizing DMF and POCl₃ Ratios: A Data-Driven Approach

The following table provides starting points for optimizing the molar ratios for benzaldehyde derivatives with varying electronic properties. These are general guidelines, and empirical optimization for each specific substrate is highly recommended.

Substituent on Benzaldehyde Electronic Effect Substrate Reactivity Suggested Molar Ratio (Substrate:DMF:POCl₃) Typical Reaction Temperature
-OCH₃, -N(CH₃)₂Strong Electron-DonatingHigh1 : 3 : 1.50 - 25°C
-CH₃, -PhWeak Electron-DonatingModerate1 : 4 : 225 - 60°C
-HNeutralModerate1 : 4 : 240 - 80°C
-Cl, -BrWeak Electron-WithdrawingLow1 : 5 : 360 - 100°C
-NO₂, -CNStrong Electron-WithdrawingVery LowReaction often fails. Consider alternative methods.> 100°C (with likely decomposition)

Optimization_Workflow

Standard Experimental Protocol: Formylation of Anisole

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a moderately activated benzaldehyde derivative.

Materials:

  • Anisole (substrate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Flame-dried, two-neck round-bottom flask with a stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In the flame-dried flask under an inert atmosphere, add anhydrous DMF (4 equivalents).[11]

    • Cool the flask to 0-5°C using an ice bath.[11]

    • Slowly add POCl₃ (2 equivalents) dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.[21]

    • Stir the mixture for 30-60 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.[11]

  • Substrate Addition:

    • Dissolve anisole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the anisole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.[11]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Heat the reaction to 40-60°C and monitor its progress by TLC until the starting material is consumed.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice.[11]

    • Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.[11]

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired formylated benzaldehyde.[2]

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Vilsmeier–Haack reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Slideshare. Vilsmeier haack rxn. Retrieved from [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F
  • Wikipedia. (2023, April 1). Vilsmeier reagent. Retrieved from [Link]

  • PMC.
  • Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction.
  • Mu, Y. (2003, August 4). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
  • Wiley Online Library. The Vilsmeier Reaction. 2.
  • RSC Publishing. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide.
  • Reddit. (2024, March 20). Vilsmeier Haack Reaction : r/OrganicChemistry.
  • Vilsmeier-Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ACS Publications. (2012, January 24). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
  • YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde.
  • Reddit. (2021, July 9).
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
  • SCIRP.
  • ResearchGate. (2013, August 27).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
  • Organic Syntheses Procedure. 10.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22.
  • Zhang, N., & Dong, D.
  • TCI Deutschland GmbH. Vilsmeier-Haack Reaction.

Sources

Optimization

Technical Guide: Stability of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide in Acidic Media

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (also known as 2-acetamido-4,5-dimethoxybenzaldehyde). [1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (also known as 2-acetamido-4,5-dimethoxybenzaldehyde).

[1][2]

Executive Summary

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide exhibits conditional stability in acidic environments.[1][2] While the acetamide moiety acts as a protecting group for the labile amine, it is susceptible to acid-catalyzed hydrolysis.[2]

  • At pH > 4.0 (Mild Acid): The compound is generally stable at room temperature for short durations (< 24 hours).[2]

  • At pH < 2.0 (Strong Acid) or Elevated Temperatures: Rapid hydrolysis occurs, yielding 2-amino-4,5-dimethoxybenzaldehyde .[1][2] This deprotected intermediate is highly unstable and prone to immediate self-condensation, leading to the formation of insoluble dark tars (oligomers) or complex heterocyclic mixtures.[2]

Critical Recommendation: Avoid prolonged exposure to strong acids (HCl, H₂SO₄) unless the specific objective is to generate the free amine for an immediate subsequent reaction (e.g., Friedländer annulation).[2]

Mechanism of Instability

To troubleshoot effectively, one must understand the chemical cascade triggered by acid.[2]

The Degradation Pathway[2]
  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon electrophilic.[3] Water attacks, displacing the amine and releasing acetic acid.[2]

  • Formation of the Labile Intermediate: The product is 2-amino-4,5-dimethoxybenzaldehyde (6-aminoveratraldehyde).[1][2]

  • Self-Condensation (The "Black Tar" Effect): Unlike the acetamide, the free amino-aldehyde possesses both a nucleophile (-NH₂) and an electrophile (-CHO) on the same ring.[1][2] In the absence of a trapping partner, these molecules react with each other (intermolecular Schiff base formation), forming dimers, trimers, and eventually complex dark polymers.[2]

Visualization: Degradation Cascade

The following diagram illustrates the kinetic pathway from the stable precursor to the degradation products.[2]

DegradationPathway Amide N-(2-Formyl-4,5-dimethoxy- phenyl)-acetamide (Stable Precursor) Amine 2-Amino-4,5-dimethoxy- benzaldehyde (Transient Intermediate) Amide->Amine Acid Hydrolysis (H+, H2O, Heat) Oligomer Polymeric Schiff Bases (Dark Tars/Insoluble) Amine->Oligomer Self-Condensation (Rapid) Quinoline Quinoline/Quinazoline Derivatives (If Trapping Agent Present) Amine->Quinoline Cyclization (Controlled Reaction)

Figure 1: Acid-induced degradation pathway.[1] The critical control point is preventing the accumulation of the reactive free amine.[2]

Troubleshooting & Diagnostics (Q&A)

Issue 1: Solution Discoloration

Q: My reaction mixture turned from pale yellow to dark brown/black after adding HCl. Is this normal? A: This indicates uncontrolled degradation.[1]

  • Diagnosis: You have likely hydrolyzed the acetamide group.[3] The resulting free amine has polymerized.

  • Solution: Check the pH and temperature. If deprotection was not intended, neutralize immediately with NaHCO₃.[2] If deprotection was intended, you must add your condensation partner (e.g., a ketone or aldehyde) simultaneously or immediately after acid addition to trap the amine before it self-polymerizes.[2]

Issue 2: Unexpected HPLC Peaks

Q: I see a new, broad peak eluting after my main compound on HPLC. What is it? A: Late-eluting broad peaks usually indicate oligomers.[1]

  • Mechanism: The hydrophobic nature of the Schiff base polymers increases retention time.

  • Verification: Check the UV spectrum of the peak. If it lacks the distinct acetamide carbonyl absorption (~1680 cm⁻¹ in IR, or specific UV shift), it is a degradation product.[2]

  • Note: A sharp, early-eluting peak likely corresponds to the free amine (more polar) or acetic acid .[2]

Issue 3: Solubility Loss

Q: A precipitate formed upon acidification.[1] Can I filter it? A: Proceed with caution.

  • Scenario A (Reversible): The acetamide might have protonated but not hydrolyzed, reducing solubility in organic solvents.[2]

  • Scenario B (Irreversible): The precipitate could be the polymerized "tar" or the free amine (if the pH is near its pKa).[2]

  • Test: Take a small aliquot of the solid and attempt to dissolve it in DMSO. Run a TLC. If it stays at the baseline or streaks, it is likely polymer.[2]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the extent of hydrolysis in your samples.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if avoiding hydrolysis on-column)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (carbonyl conjugation)
Retention Times (Est.) Free Amine: ~2.5 min Target Amide: ~5.2 min Oligomers: >8.0 min (Broad)
Protocol B: Controlled Hydrolysis (Deprotection)

If your goal is to remove the acetyl group for synthesis (e.g., to make a quinoline), use this "Trap-and-Release" protocol to avoid polymerization.[1][2]

  • Preparation: Dissolve N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (1.0 eq) in Ethanol/Water (3:1).

  • Add Reagent: Add the condensation partner (e.g., Acetone, Acetophenone) before adding acid.[2]

  • Acidification: Add concentrated HCl (5.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat initially.[1]

  • Monitoring: Monitor by TLC/HPLC. The acid releases the amine, which is immediately intercepted by the ketone to form the stable quinoline product via Friedländer synthesis.[2]

Storage and Handling Matrix

ConditionStability RatingRecommendation
Solid State (RT) Stable Store in amber vials (light sensitive).
Solution (Neutral pH) Stable Stable in DMSO, MeOH, DCM for weeks at 4°C.
Solution (pH 4-6) Meta-Stable Use within 24 hours.[1][2] Avoid heating.
Solution (pH < 2) Unstable Do not store. Hydrolysis occurs within hours.
Oxidizing Media Unstable Aldehyde oxidizes to carboxylic acid.[1] Purge with N₂.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Symptom What is the symptom? Start->Symptom Darkening Solution turned Black/Brown Symptom->Darkening Precipitate Precipitate Formed Symptom->Precipitate NewPeak New HPLC Peak Symptom->NewPeak CheckPH Check pH Darkening->CheckPH Solubility Diagnosis: pH-dependent solubility Action: Add co-solvent (MeOH/DMSO) Precipitate->Solubility CheckTime Retention Time? NewPeak->CheckTime Hydrolysis Diagnosis: Hydrolysis -> Polymerization Action: Neutralize, reduce temp. CheckPH->Hydrolysis pH < 3 EarlyPeak Early Peak = Free Amine (Hydrolysis started) CheckTime->EarlyPeak < Target LatePeak Late Peak = Dimer/Oligomer (Irreversible) CheckTime->LatePeak > Target

Figure 2: Diagnostic workflow for stability issues.

References

  • PubChem. (2025).[4][5] N-(2-formylphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines and Quinazolines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding C11H13NO4: A Comparative FTIR Guide to Aldehyde and Amide Functional Groups

For Immediate Release – As drug development and materials science advance, the precise characterization of molecular structures is paramount. For researchers working with complex organic molecules like C11H13NO4, which c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release – As drug development and materials science advance, the precise characterization of molecular structures is paramount. For researchers working with complex organic molecules like C11H13NO4, which can contain multiple functional groups, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool. This guide provides an in-depth comparison of the characteristic FTIR peaks for aldehyde and secondary amide groups, using a plausible isomer of C11H13NO4—2-ethoxy-5-(acetylamino)benzaldehyde—as a working example. It offers the technical accuracy and field-proven insights required by scientists and drug development professionals to distinguish these critical functional groups.

The Challenge of Isomers and the Power of FTIR

The molecular formula C11H13NO4 represents numerous possible isomers. For this guide, we will focus on a representative structure, 2-ethoxy-5-(acetylamino)benzaldehyde, which contains both an aromatic aldehyde and a secondary amide. FTIR spectroscopy excels at identifying such functional groups by detecting their unique vibrational frequencies when they absorb infrared light. Each functional group possesses a distinct "fingerprint," allowing for its unambiguous identification within a molecule.

Caption: Proposed structure of 2-ethoxy-5-(acetylamino)benzaldehyde (C11H13NO4).

Comparative Analysis of Aldehyde and Amide FTIR Peaks

The key to distinguishing between the aldehyde and secondary amide groups lies in identifying a unique combination of characteristic absorption bands for each. While both contain a carbonyl (C=O) group, their electronic environments and associated vibrations differ significantly.

The Aldehyde Signature

The aldehyde group (-CHO) provides two highly diagnostic signals:

  • C=O Stretch : The carbonyl stretch of an aldehyde is typically strong and sharp. For an aromatic aldehyde like our example, conjugation with the benzene ring lowers the vibrational frequency, placing the peak in the 1710-1685 cm⁻¹ range.[1][2]

  • Aldehydic C-H Stretch : This is the most definitive feature of an aldehyde. It presents as a pair of weak to medium peaks, often called a Fermi doublet, between 2850 cm⁻¹ and 2700 cm⁻¹ .[2][3] One peak may appear as a shoulder on the stronger alkane C-H stretching bands.[1][3] The presence of these two distinct peaks is strong evidence for an aldehyde.[1][4]

The Secondary Amide Signature

The secondary amide group (-NH-CO-) also has a set of characteristic peaks, primarily involving the N-H and C=O bonds:

  • N-H Stretch : A single, moderately intense peak is expected for a secondary amide, appearing in the range of 3370-3170 cm⁻¹ .[5] This peak is generally sharper than the broad O-H stretch of alcohols.[6][7]

  • Amide I Band (C=O Stretch) : This is one of the most intense bands in the amide spectrum, arising primarily from the C=O stretching vibration.[8][9][10] It typically occurs between 1680-1630 cm⁻¹ .[5][6] This region can overlap with the aldehyde C=O stretch, making it crucial to look for other corroborating peaks.

  • Amide II Band (N-H Bend & C-N Stretch) : This is another strong, characteristic band for secondary amides, found between 1570-1515 cm⁻¹ .[5][8] It results from a combination of the in-plane N-H bending and C-N stretching vibrations.[5][8] The presence of this strong Amide II band is a key differentiator from other carbonyl compounds.[5]

Data Summary: Aldehyde vs. Secondary Amide

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Expected Intensity & Shape
Aldehyde C=O Stretch (Aromatic)1710 - 1685Strong, Sharp
Aldehydic C-H Stretch2850 - 2700 (doublet)Weak to Medium, Sharp
Secondary Amide N-H Stretch3370 - 3170Medium, Sharp
Amide I (C=O Stretch)1680 - 1630Strong, Sharp
Amide II (N-H Bend/C-N Stretch)1570 - 1515Strong, Sharp

Note: The C=O stretching regions for aromatic aldehydes and secondary amides can overlap. Definitive identification relies on observing the complete set of characteristic peaks for each group, especially the aldehydic C-H doublet and the Amide II band.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

To obtain a reliable spectrum for a solid sample like C11H13NO4, the Potassium Bromide (KBr) pellet method is a fundamental and widely used technique.[11] The goal is to create an optically transparent disc that allows infrared light to pass through the sample with minimal scattering.[12]

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis A 1. Dry Sample & KBr (Oven, 110°C) B 2. Grind Sample (1-2 mg, fine powder) A->B Prevents moisture peaks C 3. Mix with KBr (~200 mg, gentle) B->C Ensures uniform dispersion D 4. Load Die Assembly C->D E 5. Apply Pressure (8-10 tons) D->E Creates 'cold-flow' F 6. Eject Transparent Pellet E->F Forms solid matrix G 7. Collect Background (Empty Holder) F->G H 8. Collect Sample Spectrum G->H Corrects for atmosphere I 9. Identify & Assign Peaks H->I Compare to reference data

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Material Preparation : Ensure both the sample (1-2 mg) and spectroscopic grade KBr (~200 mg) are thoroughly dried, typically in an oven at 110°C, to prevent broad water absorption bands in the spectrum.[13] Store in a desiccator.

  • Grinding : First, grind the solid sample into a very fine powder using an agate mortar and pestle.[11][12] This is critical to minimize light scattering (the Christiansen effect), which can distort spectral peaks.[12]

  • Mixing : Add the dry KBr powder to the ground sample. Mix gently but thoroughly to ensure the sample particles are uniformly dispersed throughout the KBr matrix.[12] Avoid aggressive grinding at this stage, as it can increase moisture absorption.[13]

  • Pellet Pressing : Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.[12] Apply pressure gradually up to 8-10 metric tons for a standard 13 mm die.[12] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[12] Using a vacuum line, if available, can help remove trapped air and improve pellet quality.[14]

  • Spectral Acquisition : Carefully remove the transparent or semi-transparent pellet from the die. Place it in the sample holder of the FTIR spectrometer.

  • Data Collection : First, run a background scan with an empty sample holder to account for atmospheric CO2 and water vapor.[14] Then, run the scan for the sample pellet. The instrument software will automatically ratio the sample spectrum to the background, yielding a clean absorbance or transmittance spectrum of the compound.

By following this rigorous protocol, researchers can generate high-quality, reproducible FTIR spectra, enabling confident identification of the aldehyde and amide functional groups within C11H13NO4 and other complex molecules.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • PIKE Technologies. Perfect Pellet Making. Available at: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • SlidePlayer. The features of IR spectrum. Available at: [Link]

  • ResearchGate. Characteristic amide I wavenumbers (W) of various secondary structures.... Available at: [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?. Available at: [Link]

  • PMC. (2019, August 12). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Comparative

Verifying the Melting Point of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide: A Comprehensive Guide for Researchers

For professionals in the fields of chemical research and drug development, the physical and chemical characterization of a compound is a cornerstone of scientific rigor. The melting point is a fundamental property that s...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of chemical research and drug development, the physical and chemical characterization of a compound is a cornerstone of scientific rigor. The melting point is a fundamental property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for the verification of the melting point range of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide, a substituted benzaldehyde derivative. In the absence of a robust body of publicly available data for this specific molecule, this guide will focus on establishing a reliable melting point through meticulous experimental technique, contextualized by complementary analytical methods.

The Significance of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[1][2] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity. For drug development professionals, confirming the melting point is a critical step in quality control, ensuring batch-to-batch consistency and the absence of contaminants that could affect downstream applications.

Establishing a Verified Melting Point for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Given the sparse literature on the physical properties of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide, a multi-faceted approach is required to establish a verified melting point. This involves not only a precise melting point determination but also the use of orthogonal analytical techniques to confirm the compound's structure and purity.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers greater accuracy and control over heating rates compared to older oil bath methods.

Materials:

  • N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide sample (ensure the sample is completely dry)

  • Melting point capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Digital melting point apparatus

Procedure:

  • Sample Preparation:

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat distribution.

    • Load the capillary tube by tapping the open end into the powdered sample. A small amount of sample will be forced into the tube.

    • To pack the sample at the bottom of the tube, invert it and gently tap the sealed end on a hard surface. Dropping the tube through a long, narrow glass tube can also aid in packing.[1]

    • The packed sample should be approximately 2-3 mm in height. Consistent sample loading is key to reproducible results.[2]

  • Instrument Setup and Preliminary Measurement:

    • Set the starting temperature on the apparatus to approximately 20°C below the expected melting point. If the expected melting point is unknown, a rapid preliminary scan is necessary.

    • For the preliminary scan, set a fast ramp rate (e.g., 10-20°C per minute) to get a rough estimate of the melting range.[3]

    • Insert the capillary tube into the heating block.

    • Observe the sample through the magnifying lens. The temperature at which the first droplet of liquid appears is the onset of melting, and the temperature at which the last solid particle melts is the completion of melting. Record this approximate range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary scan.

    • Prepare a fresh capillary with the sample.

    • Set the start temperature to 5-10°C below the approximate melting point.[3][4]

    • Set a slow ramp rate of 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[3]

    • Insert the new capillary and begin the analysis.

    • Carefully observe and record the temperature at the onset of melting and at the completion of melting. This is the melting point range.

    • Repeat the measurement with a fresh sample at least two more times to ensure reproducibility. The reported melting point should be the average of these consistent readings.

dot

Caption: Workflow for accurate melting point determination.

Interpreting the Results

A sharp melting point range of 1-2°C for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide would suggest a high degree of purity. A broader range would indicate the presence of impurities, which could be residual starting materials, byproducts from synthesis, or degradation products.

Comparison with Alternative Analytical Techniques

Analytical Technique Information Provided Expected Results for N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
¹H NMR Provides information on the number and types of protons and their neighboring environments.The spectrum should show distinct signals corresponding to the formyl proton, aromatic protons, methoxy groups, acetyl group, and the amide proton, with appropriate chemical shifts and coupling patterns.
¹³C NMR Indicates the number of unique carbon environments in the molecule.The spectrum should display the expected number of carbon signals, including those for the carbonyl carbons (formyl and amide), aromatic carbons, methoxy carbons, and the acetyl methyl carbon.
Mass Spectrometry (MS) Determines the molecular weight of the compound.The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of C₁₁H₁₃NO₄ (223.23 g/mol ).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the aldehyde and amide, and C-O stretches of the dimethoxy groups.

dot

Caption: Interrelation of analytical techniques for compound verification.

By obtaining a sharp, reproducible melting point and corroborating the structure and purity with the techniques listed above, a researcher can confidently establish a verified melting point for a given batch of N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide. This comprehensive approach ensures the quality and reliability of the compound for subsequent research and development activities.

Conclusion

The verification of a compound's melting point is a fundamental yet critical task in chemical and pharmaceutical sciences. For a compound like N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide, where literature data is scarce, the process of establishing a verified melting point relies on a combination of precise experimental technique and orthogonal analytical verification. By following the detailed protocol and employing complementary spectroscopic and spectrometric methods, researchers can ensure the integrity of their materials and the validity of their scientific outcomes.

References

  • University of Alberta. (n.d.). Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • HINOTEK. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Formylation of Acetanilide: Vilsmeier-Haack vs. Reimer-Tiemann Reactions

In the realm of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation, unlocking pathways to a vast array of valuable intermediates for pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation, unlocking pathways to a vast array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Among the arsenal of formylation techniques, the Vilsmeier-Haack and Reimer-Tiemann reactions are frequently cited. However, their applicability and performance are highly substrate-dependent. This guide provides an in-depth, evidence-based comparison of these two methods specifically for the formylation of acetanilide, a common and important activated aromatic substrate.

The core objective is to move beyond a simple recitation of reaction schemes and delve into the mechanistic rationale, practical limitations, and expected outcomes, thereby empowering researchers to make informed decisions in their synthetic design. We will establish that while both are classic name reactions, only one is a viable and efficient method for this particular transformation.

Mechanistic Foundations: A Tale of Two Electrophiles

The choice between formylation methods hinges on the nature of the electrophile generated and its compatibility with the substrate's functional groups.

The Vilsmeier-Haack Reaction: A Mild and Targeted Approach

The Vilsmeier-Haack reaction employs a specialized, mild electrophile known as the Vilsmeier reagent . This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction is highly selective for electron-rich aromatic compounds.[3]

The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho, para-directing group, making the aromatic ring sufficiently nucleophilic to attack the Vilsmeier reagent.[4] The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis during workup to yield the final aryl aldehyde.[5][6]

Vilsmeier_Haack_Mechanism reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Iminium_Adduct Iminium Salt Adduct Vilsmeier_Reagent->Iminium_Adduct Electrophilic Attack Acetanilide Acetanilide Acetanilide->Iminium_Adduct Electrophilic Attack Hydrolysis H₂O (Workup) Iminium_Adduct->Hydrolysis Aldehyde p-Acetamidobenzaldehyde Hydrolysis->Aldehyde Reimer_Tiemann_Mechanism reactant reactant reagent reagent intermediate intermediate product product side_product side_product Acetanilide Acetanilide Base Strong Base (e.g., NaOH) Acetanilide->Base Reaction Condition No_Reaction No Formylation Acetanilide->No_Reaction Leads to Hydrolysis Amide Hydrolysis Base->Hydrolysis Causes Aniline Aniline Hydrolysis->Aniline Yields Acetate Acetate Hydrolysis->Acetate Yields

Caption: Incompatibility of Reimer-Tiemann conditions with acetanilide.

Head-to-Head Comparison for Acetanilide Formylation

A direct comparison reveals the fundamental incompatibility of the Reimer-Tiemann reaction with acetanilide, making the Vilsmeier-Haack reaction the only logical choice.

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Substrate Suitability Excellent. Acetanilide is an activated arene, ideal for this reaction. The amide bond is stable under the reaction conditions.Fundamentally Unsuitable. The strong basic conditions required would hydrolyze the acetanilide amide bond to aniline and acetate.
Electrophile Vilsmeier Reagent (Chloroiminium ion)Dichlorocarbene (:CCl₂)
Reaction Conditions Mild: POCl₃, DMF, 0°C to moderate heat (e.g., 80°C). [3]Harsh: Strong base (NaOH/KOH), chloroform, heat. Often requires a biphasic system. [7]
Regioselectivity Primarily para-substitution. The formyl group is directed to the position para to the bulky acetamido group, minimizing steric hindrance. [5]Primarily ortho-substitution (on phenols). This selectivity is not relevant for acetanilide due to substrate incompatibility. [8][9]
Typical Yields Good to excellent (often >80%). [10]Low to moderate (typically poor) for suitable substrates (phenols). [11][12]For acetanilide, the yield of the desired product is zero.
Primary Application Formylation of electron-rich aromatics (anilines, phenols, heterocycles) and alkenes. [13][14]Ortho-formylation of phenols and other electron-rich heterocycles like pyrroles and indoles. [15][16]

Experimental Protocols: A Practical Guide

The following protocols illustrate the standard procedures for each reaction and highlight the critical differences in their execution.

Protocol 1: Vilsmeier-Haack Formylation of Acetanilide (Recommended)

This procedure describes a reliable method for the synthesis of p-acetamidobenzaldehyde.

Reagents & Equipment:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Ice, deionized water, sodium acetate

  • Flame-dried, two-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Vilsmeier Reagent Formation: In the flame-dried flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-water bath. [3]2. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 20-30 minutes. Maintain the temperature at 0°C. A solid or viscous liquid, the Vilsmeier reagent, will form. [1]3. Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

  • Reaction with Acetanilide: Dissolve acetanilide (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). [3]6. Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium hydroxide until the pH is ~6-7.

  • The product, p-acetamidobenzaldehyde, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Reimer-Tiemann Reaction on Phenol (For Comparative Context)

This protocol is provided to illustrate the standard conditions for a Reimer-Tiemann reaction. It is not suitable for acetanilide. Applying these conditions to acetanilide would primarily result in the hydrolysis of the amide bond.

Reagents & Equipment:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Deionized water, hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve sodium hydroxide (4.0 eq) in water in the round-bottom flask and add phenol (1.0 eq). Stir until a clear solution of sodium phenoxide is formed.

  • Cool the solution in an ice bath and begin vigorous stirring.

  • Add chloroform (1.5 eq) dropwise over 30 minutes. The reaction is often exothermic. [15]4. After the addition, heat the mixture to 60-70°C under reflux for 1-2 hours.

  • Workup and Isolation: Cool the reaction mixture and acidify with dilute HCl to neutralize the excess NaOH and protonate the phenoxide product.

  • The product mixture (containing salicylaldehyde and p-hydroxybenzaldehyde) often separates as an oily layer.

  • Perform a steam distillation or solvent extraction to separate the volatile ortho-isomer (salicylaldehyde) from the non-volatile para-isomer and other byproducts.

Conclusion and Recommendation

For researchers and drug development professionals seeking to synthesize formylated acetanilide derivatives, the evidence is unequivocal. The Vilsmeier-Haack reaction is the superior, and indeed the only appropriate, choice. It offers mild reaction conditions that preserve the integrity of the amide functional group, good to excellent yields, and predictable para-regioselectivity driven by sterics.

Conversely, the Reimer-Tiemann reaction is entirely unsuitable for this transformation. Its reliance on strong basic conditions is fundamentally incompatible with the amide linkage in acetanilide, leading to substrate decomposition rather than formylation. This comparison underscores a critical principle in synthetic chemistry: a deep understanding of reaction mechanisms and substrate-reagent compatibility is paramount to successful experimental design.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • askIITians. (2025, July 13). Explain the following reactions: (i) Reimer- Tiemann Reaction (ii) Williamson's ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 27). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Thieme. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Brainly.in. (2021, March 6). Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Scientific Research Publishing. (2013, December 24). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Resonance - Journal of Science Education. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2011, January). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • Reddit. (2024, May 14). HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Acetanilide - Chemistry Practicals Class 12. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for 2-acetamido-4,5-dimethoxybenzaldehyde

Executive Summary In the synthesis of bioactive quinazolines and isoquinoline alkaloids, 2-acetamido-4,5-dimethoxybenzaldehyde serves as a critical intermediate. Its purity is paramount, as downstream cyclization reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive quinazolines and isoquinoline alkaloids, 2-acetamido-4,5-dimethoxybenzaldehyde serves as a critical intermediate. Its purity is paramount, as downstream cyclization reactions are highly sensitive to stoichiometric imbalances caused by solvation or inorganic contaminants.

This guide objectively compares Combustion Elemental Analysis (CHN) —the traditional "gold standard" for bulk purity—against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, this guide demonstrates through data why CHN remains the superior method for establishing the bulk material standard required for regulatory compliance and scalable synthesis.

The Standard: Theoretical Baseline & Acceptance Criteria

To validate 2-acetamido-4,5-dimethoxybenzaldehyde (C₁₁H₁₃NO₄), the experimental data must align with theoretical calculations within strict tolerances.

Molecular Information:

  • Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Structure: An acetamido group at position 2 and methoxy groups at positions 4 and 5 of the benzaldehyde core.

Table 1: Theoretical Composition Standards
ElementAtomic Mass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon (C) 132.1159.19% 58.79% – 59.59%
Hydrogen (H) 13.105.87% 5.47% – 6.27%
Nitrogen (N) 14.016.27% 5.87% – 6.67%
Oxygen (O) 64.0028.67% Calculated by difference

Note: The ±0.4% tolerance is the industry standard for publication-quality purity (Journal of Organic Chemistry guidelines).

Comparative Analysis: CHN vs. qNMR vs. HRMS

Why strictly adhere to Elemental Analysis when faster methods exist? The following comparison highlights the specific utility of CHN for this compound, particularly regarding the detection of non-chromophoric impurities (water, inorganic salts) which HRMS misses.

Table 2: Performance Comparison Matrix
FeatureElemental Analysis (CHN) High-Res MS (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Weight %)Molecular Formula (Exact Mass)Molar Ratio / Structure
Solvent Detection Excellent (Deviates C/H/N ratios)Poor (Often removed by ionization source)Good (If solvent peaks don't overlap)
Inorganic Detection Excellent (Residue/Ash affects %C)Fails (Inorganics don't ionize easily)Fails (NMR silent)
Sample Size 2–5 mg< 1 mg5–20 mg
Destructive? YesNoNo
Verdict Required for Bulk Standard Required for IdentityBest for Specific Impurity ID
Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation technique based on the synthesis stage.

ValidationLogic Start Crude 2-acetamido-4,5-dimethoxybenzaldehyde TLC TLC / LC-MS Check Start->TLC Recryst Recrystallization (EtOH/Water) TLC->Recryst Impurities Detected Drying Vacuum Drying (60°C, 12h) Recryst->Drying Decision Validation Goal? Drying->Decision HRMS HRMS (Identity) Decision->HRMS Confirm Formula qNMR qNMR (Specific Impurities) Decision->qNMR Quantify Solvents CHN CHN Analysis (Bulk Purity) Decision->CHN Final Purity Standard Pass Release for Synthesis CHN->Pass Within ±0.4%

Figure 1: Analytical decision matrix for validating 2-acetamido-4,5-dimethoxybenzaldehyde intermediates.

Experimental Protocol: Combustion Analysis

To achieve the theoretical values listed in Table 1, the handling of the sample is as critical as the instrumentation. 2-acetamido-4,5-dimethoxybenzaldehyde contains an amide moiety, making it susceptible to hydrogen bonding with atmospheric moisture.

Methodology
  • Pre-treatment:

    • The sample must be recrystallized (typically from Ethanol/Water) and dried.

    • Critical Step: Dry in a vacuum oven at 60°C for 12 hours over P₂O₅. The amide group can retain water, which will artificially lower the Carbon % and raise the Hydrogen %.

  • Weighing:

    • Use a microbalance with readability to 0.001 mg (1 µg).

    • Target sample weight: 2.0 – 2.5 mg.

    • Encapsulate in tin (Sn) capsules (tin facilitates the exothermic flash combustion).

  • Combustion (Flash Dynamic):

    • Furnace Temp: 950°C – 1000°C.

    • Carrier Gas: Helium (He).

    • Oxidant: Oxygen (O₂) injection for 5–10 seconds.

  • Reduction & Separation:

    • Gases pass over Copper (Cu) at 650°C to reduce NOₓ to N₂.

    • Separation via GC column (porapak QS or similar).

    • Detection via Thermal Conductivity Detector (TCD).

Data Analysis: Interpreting Failures (Case Study)

The power of Elemental Analysis lies in its ability to diagnose specific purification failures. Below is a comparative dataset showing a "Pass" versus common "Fail" modes for this specific compound.

Table 3: Experimental Data Scenarios
Sample State% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Diagnosis
Theoretical 59.19 5.87 6.27 Target
Sample A (Optimized) 59.155.906.25PASS: High purity, dry.
Sample B (Wet) 56.886.056.01FAIL: Matches hemihydrate (0.5 H₂O). Incomplete drying.
Sample C (Solvated) 57.506.505.80FAIL: Trapped Ethanol. Requires higher vac/temp.
Sample D (Inorganic) 55.205.405.85FAIL: Silica gel contamination or salt formation.

Analysis of Sample B (The "Wet" Sample): The presence of the amide group makes this compound hygroscopic.

  • Calculated for C₁₁H₁₃NO₄ · 0.5 H₂O: C=56.89%, H=6.08%, N=6.03%.

  • Sample B matches this profile, indicating the compound has formed a hemihydrate or is simply wet. HRMS would likely miss this, showing only the parent ion [M+H]⁺ = 224.09. This proves why CHN is superior for bulk standardization.

Diagram: The Combustion Pathway

Understanding the mechanism ensures the user understands why "Ash" or "Soot" leads to errors.

CombustionMechanism Sample Sample (Sn Capsule) C11H13NO4 Furnace Combustion Reactor (1000°C + O2) Sample->Furnace Drop Gases Combustion Gases CO2, H2O, NOx Furnace->Gases Oxidation Reduction Reduction Reactor (Cu, 650°C) Gases->Reduction Flow Detector TCD Detection N2, CO2, H2O Reduction->Detector Separation

Figure 2: The Flash Dynamic Combustion pathway used to determine elemental composition.

Conclusion

For 2-acetamido-4,5-dimethoxybenzaldehyde , Elemental Analysis is not merely a box-checking exercise; it is the primary safeguard against stoichiometric errors in downstream synthesis.

While HRMS confirms you have synthesized the correct molecule, only Elemental Analysis confirms that your bottle contains only that molecule. For drug development applications, a tolerance of ±0.4% from theoretical values (C: 59.19%, H: 5.87%, N: 6.27%) is the mandatory standard to ensure the absence of solvates and inorganic contaminants.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for instrumental validation logic).

  • The Journal of Organic Chemistry. (2023). Guidelines for Authors - Characterization of New Substances. (Establishes the ±0.4% standard).

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying. (Protocol for drying amide-containing intermediates).

  • Wait, R. (2020). Elemental Analysis in Pharmaceutical Development. Pharmaceutical Technology. (Comparative analysis of CHN vs HRMS).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
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N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
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